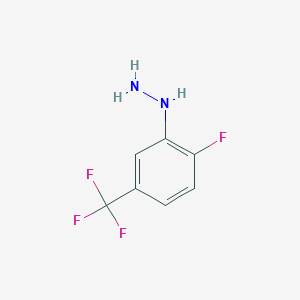

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine

Description

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTBGXJERDIJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679972 | |

| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093059-58-5 | |

| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-fluoro-5-(trifluoromethyl)phenyl]hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- Key Aromatic Precursors: The main substrates are fluoro-substituted trifluoromethylbenzenes, such as 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene or related isomers.

- These compounds contain fluorine and trifluoromethyl groups positioned to allow selective nucleophilic substitution.

Hydrazine Sources

- Hydrazine hydrate is the preferred nucleophile.

- Acid addition salts of hydrazine (e.g., hydrazine sulfate, hydrazine hydrochloride) are also used.

- Stoichiometry typically ranges from equimolar to slight excess of hydrazine relative to fluoro-substituted aromatic substrate (1 to 3 moles hydrazine per mole of substrate).

Reaction Conditions

- Temperature: Mild to moderate temperatures are favored, typically from 0 °C to 60 °C, with optimal ranges around 15 °C to 45 °C.

- Time: Reaction times vary widely from 1 hour up to 48 hours depending on conditions.

- Pressure: Atmospheric pressure is generally sufficient.

- Solvents: A broad range of organic solvents can be used, including cyclic ethers (e.g., tetrahydrofuran), aromatic hydrocarbons (e.g., toluene), alcohols, and heterocyclic aromatics (e.g., pyridine). Cyclic ethers and aromatic hydrocarbons are preferred for their balance of polarity and inertness.

Reaction Procedure

- The aromatic substrate is dissolved or suspended in the chosen organic solvent.

- Hydrazine hydrate or hydrazine salt is added gradually to the reaction mixture.

- The mixture is stirred at the selected temperature for the required time.

- The reaction selectively replaces the fluorine atom with the hydrazine moiety, yielding (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.

- Minimal formation of isomeric or side products occurs under optimized conditions.

- High selectivity is achieved for displacement of fluorine rather than chlorine substituents, avoiding undesired isomers.

- Yields of the hydrazine product are typically high, around 80-95%, depending on precise conditions.

- The process minimizes by-products such as mono de-chlorinated analogues.

- The reaction mixture can often be used directly for subsequent transformations without extensive purification.

- Data Table: Representative Reaction Conditions and Outcomes

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Substrate | 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene | Starting aromatic compound |

| Hydrazine source | Hydrazine hydrate | Equimolar to 3x molar excess |

| Solvent | Tetrahydrofuran, toluene, pyridine | Cyclic ethers and aromatic hydrocarbons preferred |

| Temperature | 15 °C – 45 °C | Mild conditions favor selectivity |

| Reaction time | 1 – 48 hours | Longer times improve conversion |

| Pressure | Atmospheric | No special pressure required |

| Yield | 83% – 95% | High yield with high selectivity |

| Purity | ~90% (by GC) | High purity product |

| By-products | Minimal mono de-chlorinated analogues | Low amounts, easily separated |

- The use of mixtures of dichloro-fluoro-trifluoromethylbenzenes as substrates allows milder reaction conditions and easier product isolation compared to older methods involving trichlorobenzotrifluorides.

- Cyclic ethers such as tetrahydrofuran provide an optimal solvent environment, balancing solubility and reaction rate.

- Lower excesses of hydrazine reduce raw material costs and waste disposal burdens.

- The process is scalable and industrially feasible, offering a more economic route to substituted phenylhydrazines.

- The selective displacement of fluorine over chlorine atoms is a key advantage, yielding products with minimal isomer contamination.

The preparation of this compound is efficiently achieved by nucleophilic substitution of fluorine in suitably substituted fluoro-trifluoromethylbenzene precursors with hydrazine hydrate under mild conditions. The reaction benefits from high selectivity, good yields, and the use of versatile solvents, making it suitable for industrial-scale synthesis. This method represents an advancement over prior high-temperature, low-selectivity processes and supports the production of important intermediates for agrochemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction typically produces amines.

Scientific Research Applications

Agrochemical Applications

Herbicides and Pesticides

The compound is primarily recognized for its role in the development of novel herbicides and pesticides. The incorporation of trifluoromethyl groups into aromatic compounds enhances their biological activity, making them effective against a variety of pests and weeds. For instance, derivatives of trifluoromethylpyridine have been widely used in agrochemicals for crop protection. These compounds exhibit high herbicidal activity, particularly against grass species in cereal crops like wheat .

Case Study: Fluazifop-butyl

Fluazifop-butyl, a notable herbicide derived from trifluoromethylpyridine, was one of the first to be introduced to the market. Its efficacy against key weed species has led to the development of over 20 new agrochemicals containing the trifluoromethyl moiety, which have received ISO common names . This demonstrates the significant impact that (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine derivatives can have on agricultural practices.

Pharmaceutical Applications

Drug Development

In the pharmaceutical sector, this compound has been explored as a potential intermediate for synthesizing various bioactive compounds. Its unique structural properties allow for modifications that can lead to enhanced therapeutic effects. For example, research has indicated that phenylhydrazines can serve as precursors for compounds with anti-cancer and anti-inflammatory properties .

Case Study: Aldh-2 Inhibitors

A specific application of this compound is in the development of Aldh-2 inhibitors for treating drug addiction. These inhibitors are designed to modulate metabolic pathways associated with addiction, showcasing the compound's versatility in medicinal chemistry .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have revealed insights into how modifications affect biological activity. For instance, variations in substitution patterns on the phenyl ring can significantly influence the potency and selectivity of compounds targeting specific biological pathways .

Data Table: Structure-Activity Relationships

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine exerts its effects depends on its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and trifluoromethyl groups can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Key Findings :

- The trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs, enhancing stability in acidic conditions and directing regioselectivity in cyclization reactions .

- Bromine substitution (as in the 2-bromo analog) introduces steric bulk and improves reactivity in nucleophilic aromatic substitution, whereas fluorine prioritizes electronic modulation .

Analogs with Different Substituents on the Phenyl Ring

Substituents such as methyl, methoxy, or additional fluorine atoms alter physicochemical and reactivity profiles:

Key Findings :

- Methyl groups (e.g., 5-CH₃) reduce electron-withdrawing effects, increasing basicity of the hydrazine group and altering reaction kinetics in condensations .

- Benzamide derivatives of the target compound exhibit higher melting points (e.g., 123–124°C), suggesting enhanced crystallinity for purification .

Biological Activity

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6F4N2

- Molecular Weight : 194.13 g/mol

- Structure : The compound features a hydrazine functional group attached to a fluorinated aromatic ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

- Studies have shown that derivatives of this compound can induce cytotoxic effects against several cancer cell lines. For example, IC50 values have been reported in the range of 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells.

2. Antimicrobial Properties

- The compound has demonstrated efficacy against various pathogens, showcasing potential as an antibacterial agent. Recent investigations revealed significant inhibition of Staphylococcus aureus, indicating its role in antimicrobial applications.

3. Enzyme Inhibition

- Some derivatives have been identified as effective inhibitors of enzymes such as alkaline phosphatase (ALP), with promising IC50 values suggesting their capability to modulate enzyme activity effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The compound interacts with specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. This often involves hydrogen bonding and hydrophobic interactions with amino acid residues in active sites.

- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape within cells.

- Metabolic Pathways : The compound undergoes biotransformation through reduction, hydrolysis, or conjugation reactions, which are critical for its elimination from biological systems.

Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 0.67 µM to 0.87 µM across different cell types.

| Cell Line | IC50 Value (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.77 |

| ACHN | 0.87 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus. The findings demonstrated a notable reduction in bacterial growth, establishing the compound's potential as a therapeutic agent against bacterial infections.

| Pathogen | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 85% |

Q & A

Q. What are the common synthetic routes for preparing (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via hydrazine hydrate reactions with substituted aromatic aldehydes or ketones. For example, hydrazine hydrate reacts with intermediates like acetohydrazides under reflux conditions (e.g., ethanol, 60–80°C) to form hydrazine derivatives. Purification typically involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC and confirming purity via HPLC (>95%) or NMR (e.g., absence of residual solvents) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming substituent positions and fluorine environments. For instance, the trifluoromethyl group () shows a distinct quartet in NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 220.0463 Da for related hydrazine derivatives) ensures molecular formula confirmation .

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements, as demonstrated in analogous hydrazine complexes .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation via hydrolysis or oxidation. Conduct periodic stability tests using HPLC to detect decomposition products. Hydrochloride salt forms (e.g., hydrazine hydrochloride derivatives) may offer improved shelf-life due to reduced hygroscopicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups activate the hydrazine moiety for cyclocondensation reactions. For example, in pyrazole synthesis, the hydrazine reacts with α,β-unsaturated ketones via nucleophilic attack at the β-carbon, followed by cyclization. DFT calculations can model transition states, while -labeling experiments track nitrogen migration pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.